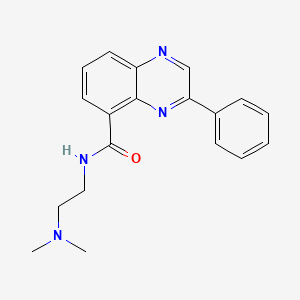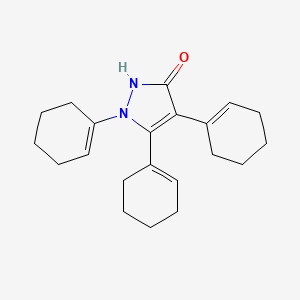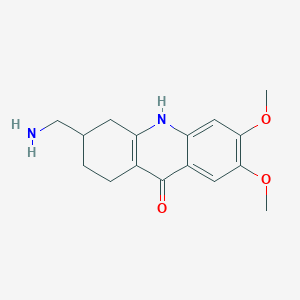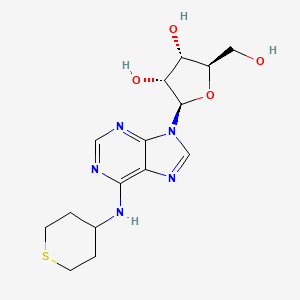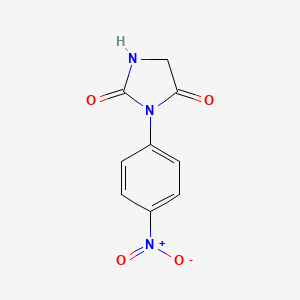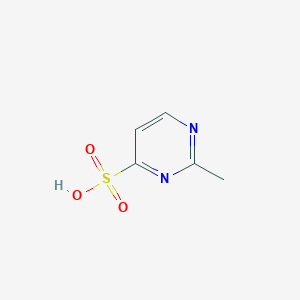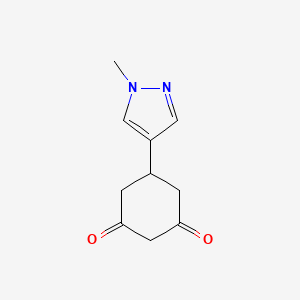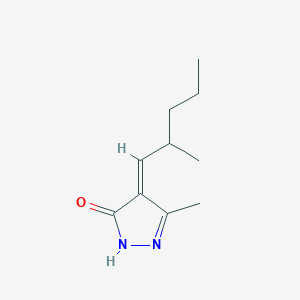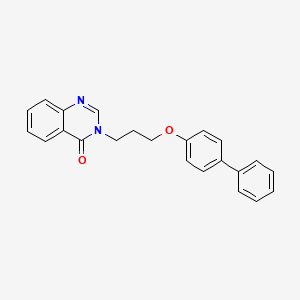
4(3H)-Quinazolinone, 3-(3-((1,1'-biphenyl)-4-yloxy)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yloxy)propyl)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a biphenyl group attached via a propyl linker, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yloxy)propyl)- typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Propyl Linker: The propyl linker is introduced via alkylation reactions. This can be achieved by reacting the quinazolinone with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate.
Introduction of the Biphenyl Group: The final step involves the nucleophilic substitution reaction where the biphenyl group is attached to the propyl linker. This can be done using 4-bromobiphenyl in the presence of a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the quinazolinone core or the biphenyl group, potentially yielding dihydroquinazolinones or reduced biphenyl derivatives.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolinones or reduced biphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yloxy)propyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to inhibit specific enzymes or receptors makes it a promising candidate for developing new pharmaceuticals. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yloxy)propyl)- involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group enhances its binding affinity, while the quinazolinone core can interact with active sites, leading to inhibition or modulation of the target’s activity. This interaction can affect various cellular pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone, 3-(4-methoxyphenyl)-: Similar structure but with a methoxyphenyl group instead of a biphenyl group.
4(3H)-Quinazolinone, 3-(3-phenylpropyl)-: Features a phenylpropyl group instead of a biphenyl group.
4(3H)-Quinazolinone, 3-(3-(4-chlorophenyl)propyl)-: Contains a chlorophenyl group instead of a biphenyl group.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yloxy)propyl)- lies in its biphenyl group, which enhances its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its potential therapeutic applications.
This detailed article provides a comprehensive overview of 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yloxy)propyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
138841-16-4 |
|---|---|
Molecular Formula |
C23H20N2O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[3-(4-phenylphenoxy)propyl]quinazolin-4-one |
InChI |
InChI=1S/C23H20N2O2/c26-23-21-9-4-5-10-22(21)24-17-25(23)15-6-16-27-20-13-11-19(12-14-20)18-7-2-1-3-8-18/h1-5,7-14,17H,6,15-16H2 |
InChI Key |
YBIGDCBBYKJLGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


